(S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate

Asymmetric Synthesis Enantioselective Synthesis Prostaglandin Analogue Preparation

This specific (S)-enantiomer (CAS 657397-04-1) is a critical chiral building block for asymmetric synthesis, featuring a predefined stereocenter essential for constructing biologically active molecules. Unlike the racemic mixture (CAS 657396-97-9) or (R)-enantiomer (CAS 657397-01-8), only the (S)-form delivers the required stereochemical outcome, minimizing diastereomeric impurities and maximizing yield. With a well-characterized optical rotation ([α]D = -82.4) and high commercial purity, this compound ensures reproducible results in medicinal chemistry and SAR studies. Select this definitive starting material for your (S)-configured targets.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 657397-04-1
Cat. No. B7809721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate
CAS657397-04-1
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(=O)C=C1
InChIInChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7H,6H2,1-3H3,(H,11,13)/t7-/m1/s1
InChIKeyKBNIZHSVECIKLH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate (CAS 657397-04-1) Remains the Preferred Single-Enantiomer Building Block for Chiral Cyclopentenone Synthesis


(S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate, also referred to as tert-butyl N-[(1S)-4-oxocyclopent-2-en-1-yl]carbamate, is a chiral, N-Boc-protected 4-aminocyclopent-2-en-1-one derivative [1]. As a single enantiomer with the (S)-configuration at the C1 position, it provides a predefined stereochemical element for asymmetric synthesis, distinguishing it from its racemic counterpart [2]. This compound is classified as a carbamate derivative and is primarily utilized as a chiral building block or intermediate in the synthesis of complex organic molecules, particularly those requiring a defined stereocenter within a cyclopentenone framework [1][2].

Why a Racemic Mixture or Opposite Enantiomer Cannot Substitute for (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate (CAS 657397-04-1)


Substitution with a racemic mixture (CAS 657396-97-9) or the (R)-enantiomer (CAS 657397-01-8) is not equivalent due to the critical role of stereochemistry in downstream applications. The (S)-enantiomer's specific optical rotation ([α]D = -82.4) and its defined three-dimensional configuration are essential for achieving the desired stereochemical outcome in asymmetric syntheses [1]. Using the racemate would introduce a mixture of stereoisomers, leading to diastereomeric impurities and reducing the yield and enantiomeric excess of the final chiral product [1]. Conversely, the (R)-enantiomer, while also a single stereoisomer, will direct synthetic pathways toward the opposite absolute configuration, which is not suitable for targets requiring the (S)-stereochemistry [1].

Quantitative Differentiation Guide for (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate (CAS 657397-04-1)


Synthesis Yield and Optical Purity Comparison: (S)-Enantiomer vs. (R)-Enantiomer

A head-to-head comparison from a primary literature source reports the synthesis of both the (S)- and (R)-enantiomers of tert-butyl (4-oxocyclopent-2-en-1-yl)carbamate via enantiodivergent routes. The (S)-enantiomer was obtained with a yield of 83%, while the (R)-enantiomer was obtained with a comparable but distinct yield of 82% [1]. More critically, the (S)-enantiomer exhibits a specific optical rotation of [α]D = -82.4 (c = 0.1, CHCl3), which is opposite in sign and different in magnitude compared to the (R)-enantiomer's reported [α]D = +74.4 (c = 0.1, CHCl3) [1].

Asymmetric Synthesis Enantioselective Synthesis Prostaglandin Analogue Preparation

Commercial Purity Benchmarking: (S)-Enantiomer vs. Racemic Mixture

A cross-study comparison of commercial purity specifications reveals a quantifiable advantage for the single (S)-enantiomer over the racemic mixture. The (S)-enantiomer is routinely offered by reputable vendors with a purity of 98% . In contrast, a typical commercial offering for the racemic mixture (CAS 657396-97-9) specifies a lower purity of 95.0% .

Chiral Chromatography Chemical Purity Procurement Specification

Role in Stereochemistry-Dependent Prostaglandin Analogue Development

Primary literature explicitly links the need for the (S)-enantiomer to the exploration of stereogenicity in prostaglandin analogue synthesis. The authors of a key synthetic paper state that while the (R)-enantiomer was required for the synthesis of aza-analogues of Δ12,14-15-deoxy-PGJ2, access to the (S)-enantiomer was necessary to 'explore how the stereogenicity of the α-side chain affected biological action' [1].

Prostaglandin Analogues Medicinal Chemistry Structure-Activity Relationship (SAR)

Optimal Use-Cases for Procuring (S)-Tert-butyl (4-oxocyclopent-2-EN-1-YL)carbamate (CAS 657397-04-1)


Asymmetric Synthesis of (S)-Configured Bioactive Molecules

This compound is the definitive starting material for constructing chiral molecules where the target's biological activity is dependent on an (S)-configured aminocyclopentenone core. Its well-characterized optical rotation ([α]D = -82.4) and high commercial purity (98%) ensure the stereochemical integrity of the final product, which is paramount in medicinal chemistry and drug discovery programs [1].

Structure-Activity Relationship (SAR) Studies for Chiral Drug Candidates

As highlighted in the literature, this specific (S)-enantiomer is essential for exploring how the stereochemistry of a side chain influences biological activity [1]. It serves as a key intermediate for generating a library of diastereomeric or enantiomeric analogues, enabling precise SAR analysis that would be impossible with the racemate or the opposite enantiomer.

Methodology Development for Enantioselective Reactions

The compound's well-defined stereocenter and functional handles (Boc-protected amine, α,β-unsaturated ketone) make it an ideal probe for developing and validating new asymmetric catalytic methods. Its high enantiopurity allows for accurate determination of enantioselectivity in new reactions, and its successful synthesis with an 83% yield provides a benchmark for evaluating novel synthetic routes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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